1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
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Overview
Description
Preparation Methods
The synthesis of 1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the pentyloxy and diphenyl groups. The final step involves the formation of the pyrazolium salt by reacting with perchloric acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Scientific Research Applications
1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can be compared with other pyrazolium salts, such as:
1,2-Dimethyl-4,6-bis-(4-pentyloxy-phenyl)-pyridinium perchlorate: Similar in structure but with a pyridinium ring instead of a pyrazolium ring.
1,2-Dimethyl-4-(methoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate: Similar but with a methoxy group instead of a pentyloxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
60614-45-1 |
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Molecular Formula |
C22H29ClN2O5 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
1,2-dimethyl-4-pentoxy-3,5-diphenyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C22H28N2O.ClHO4/c1-4-5-12-17-25-22-20(18-13-8-6-9-14-18)23(2)24(3)21(22)19-15-10-7-11-16-19;2-1(3,4)5/h6-11,13-16,20H,4-5,12,17H2,1-3H3;(H,2,3,4,5) |
InChI Key |
NTGUHLPAMAUVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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